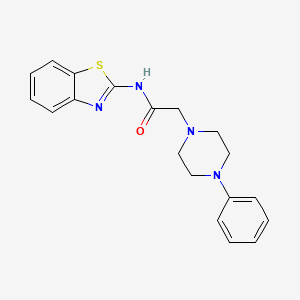

N-1,3-benzothiazol-2-yl-2-(4-phenyl-1-piperazinyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-1,3-benzothiazol-2-yl-2-(4-phenyl-1-piperazinyl)acetamide and its analogs are a class of compounds that have been explored for their potential pharmacological properties, including anti-inflammatory, anticancer, and acetylcholinesterase inhibitory activities. The interest in these compounds arises from their structural novelty and the diverse biological activities they exhibit, which are attributed to their complex molecular structure combining benzothiazole and piperazine rings with an acetamide linker.

Synthesis Analysis

The synthesis of N-1,3-benzothiazol-2-yl-2-(4-phenyl-1-piperazinyl)acetamide derivatives typically involves a two-step chemical synthesis. Initially, amino benzothiazoles are chloroacetylated, followed by a reaction with substituted piperazines in the presence of a base to obtain the desired acetamide analogs. This synthetic route is favored for its simplicity and efficiency in producing a variety of analogs with potential biological activities (Raghavendra et al., 2012).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a benzothiazole moiety linked to a piperazine ring through an acetamide spacer. The structural diversity within this class of compounds is achieved by varying the substituents on the benzothiazole and piperazine units, which significantly influences their pharmacological properties. The molecular docking studies of these analogs against various targets like COX-2 enzymes confirm the importance of their structural features in their mechanism of action (Raghavendra et al., 2012).

Chemical Reactions and Properties

These compounds undergo various chemical reactions characteristic of their functional groups. For example, the acetamide group can participate in hydrolysis reactions, while the piperazine unit can engage in N-alkylation or acylation reactions. The chemical properties of these compounds are largely influenced by the electron-rich nature of the benzothiazole and piperazine rings, making them susceptible to electrophilic substitutions.

Physical Properties Analysis

The physical properties of N-1,3-benzothiazol-2-yl-2-(4-phenyl-1-piperazinyl)acetamide derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the benzothiazole and piperazine rings. These properties are critical in determining the compounds' pharmacokinetics and pharmacodynamics profiles.

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with biological targets, are key to understanding the therapeutic potential of these compounds. Their ability to interact with various enzymes and receptors is attributed to the specific structural features, like the spatial arrangement of the benzothiazole and piperazine rings and the electronic distribution within the molecule.

- Synthesis and pharmacological evaluation: (Raghavendra et al., 2012).

Orientations Futures

The future directions for the study of “N-1,3-benzothiazol-2-yl-2-(4-phenyl-1-piperazinyl)acetamide” and similar compounds could include further exploration of their biological activities, development of more efficient synthesis methods, and detailed study of their physical and chemical properties .

Propriétés

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4OS/c24-18(21-19-20-16-8-4-5-9-17(16)25-19)14-22-10-12-23(13-11-22)15-6-2-1-3-7-15/h1-9H,10-14H2,(H,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWTOESXSHJRETQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)NC2=NC3=CC=CC=C3S2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)cyclohexanol](/img/structure/B5382192.png)

![2-({5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5382196.png)

![N,1-dimethyl-N-[(3-methyl-2-thienyl)methyl]-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5382197.png)

![N-mesityltricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5382211.png)

![{1-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}(4-methoxy-2-methylphenyl)methanone](/img/structure/B5382216.png)

![4-[4-(6-anilino-3-pyridazinyl)-1-piperazinyl]-4-oxobutanoic acid](/img/structure/B5382218.png)

![(3aR*,6aS*)-2-allyl-1-oxo-5-(2-thienylsulfonyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5382226.png)

![7-(2,3-dimethylphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5382234.png)

![[rel-(1R,3S)-3-({4-[3-(4-fluorophenoxy)propyl]-1-piperazinyl}carbonyl)cyclopentyl]amine dihydrochloride](/img/structure/B5382241.png)

![1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-4-(2,3,4-trimethoxybenzyl)piperazine oxalate](/img/structure/B5382248.png)

![3,5-dimethyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1-adamantanecarboxamide](/img/structure/B5382281.png)